Pss-(4-(chloromethyl)phenyl))-heptacycl&
Overview
Description
Pss-(4-(chloromethyl)phenyl))-heptacycl&: is a complex organosilicon compound known for its unique structural properties. It is also referred to as 1-(4-Chlorobenzyl)-3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane . This compound is characterized by its heptacyclopentyl groups and a chloromethylphenyl substituent, making it a significant subject of study in material science and chemical synthesis.
Preparation Methods
The synthesis of Pss-(4-(chloromethyl)phenyl))-heptacycl& involves multiple steps, typically starting with the preparation of the chloromethylphenyl precursor. The reaction conditions often include the use of chloromethylation agents and catalysts to facilitate the formation of the chloromethyl group. The heptacyclopentyl groups are introduced through a series of cyclization reactions involving silicon-based reagents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
Pss-(4-(chloromethyl)phenyl))-heptacycl& undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can undergo oxidation, particularly at the chloromethyl group, forming aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pss-(4-(chloromethyl)phenyl))-heptacycl& has a wide range of applications in scientific research:
Material Science: It is used in the development of advanced materials with unique mechanical and thermal properties.
Chemistry: The compound serves as a precursor for synthesizing various organosilicon compounds and polymers.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its structural stability and functional group versatility.
Industry: It is utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Pss-(4-(chloromethyl)phenyl))-heptacycl& involves its interaction with molecular targets through its chloromethyl and heptacyclopentyl groups. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and physical properties. The pathways involved often include nucleophilic substitution and coordination chemistry, where the silicon atoms play a crucial role in stabilizing the intermediates .
Comparison with Similar Compounds
Pss-(4-(chloromethyl)phenyl))-heptacycl& can be compared with other organosilicon compounds such as:
1-(4-Chlorobenzyl)-3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane: Similar in structure but may differ in the functional groups attached.
Octamethylcyclotetrasiloxane: A simpler organosilicon compound with different applications and properties.
Polydimethylsiloxane: A widely used silicone polymer with distinct mechanical and chemical characteristics.
The uniqueness of this compoundamp; lies in its heptacyclopentyl groups and the presence of a reactive chloromethyl group, which provide it with a combination of stability and reactivity not commonly found in other organosilicon compounds.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H69ClO12Si8/c43-35-31-29-34(30-32-35)33-56-44-57(36-15-1-2-16-36)47-60(39-21-7-8-22-39)49-58(45-56,37-17-3-4-18-37)51-62(41-25-11-12-26-41)52-59(46-56,38-19-5-6-20-38)50-61(48-57,40-23-9-10-24-40)54-63(53-60,55-62)42-27-13-14-28-42/h29-32,36-42H,1-28,33H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAMIASBEBBZQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H69ClO12Si8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405139 | |
Record name | 1-[(4-Chlorophenyl)methyl]-3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1026.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307496-35-1 | |
Record name | 1-[(4-Chlorophenyl)methyl]-3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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